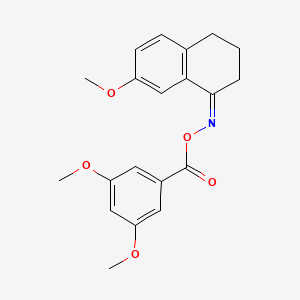
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime, also known as 7-MeO-DNOC, is a compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime involves the activation of the mitochondrial pathway of apoptosis. This pathway is initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neuronal cells, it has been shown to protect against oxidative stress and reduce inflammation. In plants, it has been shown to inhibit the growth of weeds by interfering with the photosynthetic process.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime in lab experiments is its potent apoptotic activity, which makes it a useful tool for studying the mechanisms of apoptosis. However, its toxicity and potential side effects must be carefully considered, and appropriate safety measures must be taken when handling and administering the compound.
Orientations Futures
There are several potential future directions for research on 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime. One area of interest is the development of new cancer therapies based on the compound's apoptotic activity. Another area of interest is the investigation of its potential as a neuroprotective agent and treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime and its potential applications in other fields such as agriculture.
Méthodes De Synthèse
The synthesis of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime involves the reaction of 7-methoxy-3,4-dihydro-1(2H)-naphthalenone with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Applications De Recherche Scientifique
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been studied for its potential applications in various fields, including cancer research, neuroscience, and agriculture. In cancer research, 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,5-dimethoxybenzoyl)oxime has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In neuroscience, it has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, it has been investigated for its potential as a herbicide.
Propriétés
IUPAC Name |
[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-8-7-13-5-4-6-19(18(13)12-15)21-26-20(22)14-9-16(24-2)11-17(10-14)25-3/h7-12H,4-6H2,1-3H3/b21-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGJMVGASLKOC-VZCXRCSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC(=CC(=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N/OC(=O)C3=CC(=CC(=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,5-dimethoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

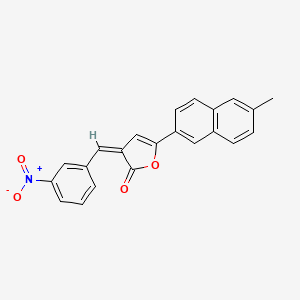
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B5916561.png)
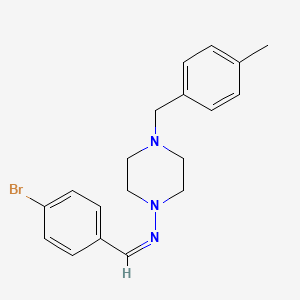
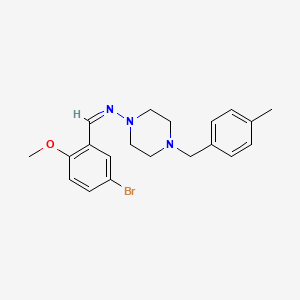
![ethyl 4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916584.png)
![ethyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916587.png)
![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
![2-methoxy-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5916606.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)
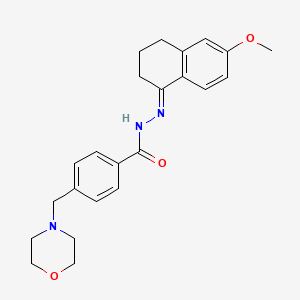

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-iodobenzoyl)oxime]](/img/structure/B5916643.png)